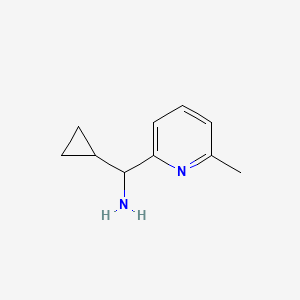
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and drug development. This compound has been synthesized using different methods and has shown promising results in various studies.
Scientific Research Applications
Antiviral and Anticancer Activity
Some aminoadamantane derivatives, including structures related to 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine, have been synthesized and evaluated for their antiviral activity against a wide range of viruses. Certain derivatives showed significant inhibition of the cytopathicity of the influenza A virus, indicating potential antiviral applications (Kolocouris et al., 1994).
Furthermore, derivatives of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine have been studied for their interaction with mammalian topoisomerase II, a key enzyme in DNA replication. These interactions suggest potential anticancer applications due to the ability of these compounds to inhibit cell division (Wentland et al., 1993).
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) complexes involving derivatives of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine have been studied for their cellular uptake and photocytotoxicity. These complexes have shown significant uptake in cancer cells and remarkable photocytotoxicity, making them potential candidates for targeted cancer therapy (Basu et al., 2015).
Neuroprotective Applications
Additionally, certain derivatives have been explored for their neuroprotective properties. For instance, selective blockade of metabotropic glutamate receptors using these derivatives has shown protection against methamphetamine neurotoxicity, indicating potential applications in neurodegenerative disorders (Battaglia et al., 2002).
properties
IUPAC Name |
cyclopropyl-(6-methylpyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-3-2-4-9(12-7)10(11)8-5-6-8/h2-4,8,10H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQROMDPOMEPJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)
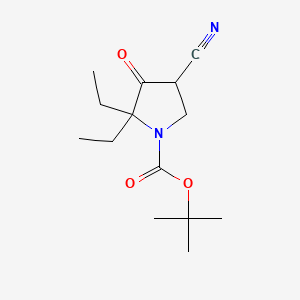
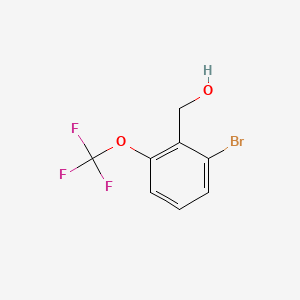
![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)
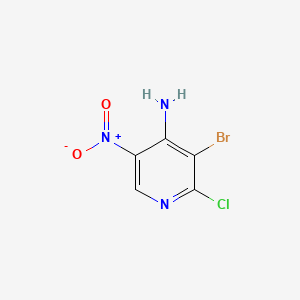
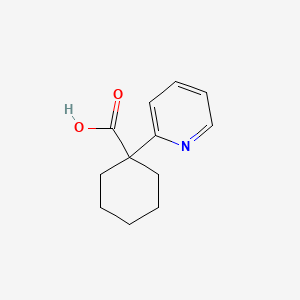
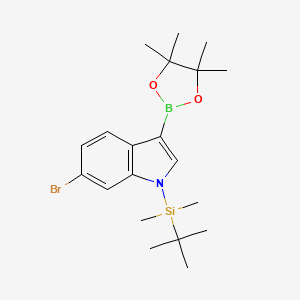
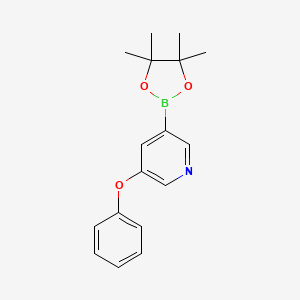
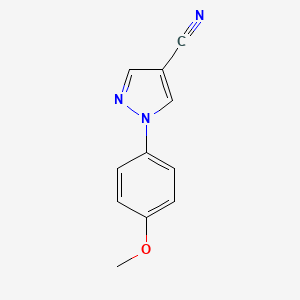
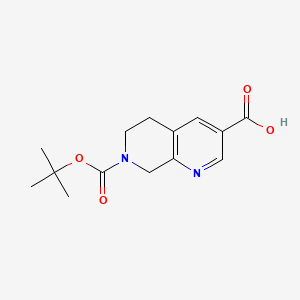
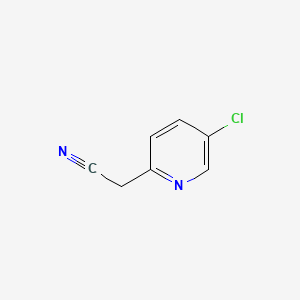

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)